



Application Notes and Protocols: Fak-IN-14 In Vivo Xenograft Model Studies

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| Compound of Interest | | |
|----------------------|-----------|-----------|
| Compound Name: | Fak-IN-14 | |
| Cat. No.: | B12378802 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cellular adhesion, proliferation, migration, and survival.[1][2][3] Its overexpression and hyperactivity are implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention.[4][5][6][7][8][9][10] Fak-IN-14 (also referred to as FAK Inhibitor 14) is a selective inhibitor of FAK that has demonstrated anti-tumor activity in preclinical xenograft models.[7][11] These application notes provide a summary of quantitative data from in vivo studies and detailed protocols for utilizing Fak-IN-14 in xenograft models.

Quantitative Data Summary

The following tables summarize the efficacy of FAK inhibitors, including **Fak-IN-14** and the structurally similar compound Y15, in various cancer xenograft models.

Table 1: Efficacy of FAK Inhibitors in Subcutaneous Xenograft Models



| Cancer Type | Cell Line | Compoun d | Dosage and Administr ation | Treatmen t Duration | Tumor Growth Inhibition (%) | Referenc e |
|---|------------------|---------------------|--|------------------------|--|---------------|
| Breast Cancer | BT-549 | FAK Inhibitor 14 | 20 mg/kg, 5 days/week | 4 weeks | Statistically significant inhibition (p < 0.001) | [7] |
| Breast Cancer | MDA-MB- 453 | FAK Inhibitor 14 | 20 mg/kg, 5 days/week | 4 weeks | Statistically significant inhibition (p < 0.001) | [7] |
| Prostate Cancer | PC-3M | PF- 562,271 | Not Specified | 14 days | 62% | [12] |
| Lung Cancer (with RAS or EGFR mutations) | Not Specified | Y15 | Not Specified | Not Specified | Effective inhibition | [13] |
| Multiple Cancers (Breast, Pancreatic, Neuroblast oma, Glioblasto ma, Colon) | Various | Y15 | 30 mg/kg (i.p.) or 120 mg/kg (oral) | Not Specified | Decreased tumor growth | [8] |

Note: Specific percentage of inhibition for all studies was not always available in the provided search results.

Experimental Protocols



This section provides detailed methodologies for conducting in vivo xenograft studies with **Fak-IN-14**.

Cell Culture and Xenograft Implantation

- Cell Lines: Select appropriate human cancer cell lines (e.g., BT-549 for breast cancer).
- Cell Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Animal Models: Utilize immunodeficient mice (e.g., nude or SCID mice), typically 6-8 weeks old.
- Implantation:
 - Harvest cultured cancer cells during their logarithmic growth phase.
 - Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
 - \circ Subcutaneously inject the cell suspension (typically 1 x 10⁶ to 1 x 10⁷ cells in 100-200 μ L) into the flank of each mouse.
- Tumor Growth Monitoring:
 - Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
 - Measure tumor dimensions (length and width) with calipers every 2-3 days.
 - Calculate tumor volume using the formula: (Length x Width²) / 2.
 - Randomize mice into treatment and control groups once tumors reach the desired size.

Fak-IN-14 Preparation and Administration

- Reagent Preparation:
 - Fak-IN-14 can be solubilized in a vehicle such as DMSO and then diluted with a sterile carrier like saline or a solution containing polyethylene glycol (PEG) and Tween 80 for in



vivo administration. The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

- Dosage and Administration:
 - A commonly used dosage for FAK Inhibitor 14 is 20 mg/kg body weight.[7]
 - For compounds like Y15, intraperitoneal (i.p.) injection at 30 mg/kg or oral gavage at 120 mg/kg has been reported.[8]
 - Administer the prepared Fak-IN-14 solution to the treatment group according to the planned schedule (e.g., daily, 5 days a week).
 - Administer the vehicle solution to the control group using the same volume and schedule.

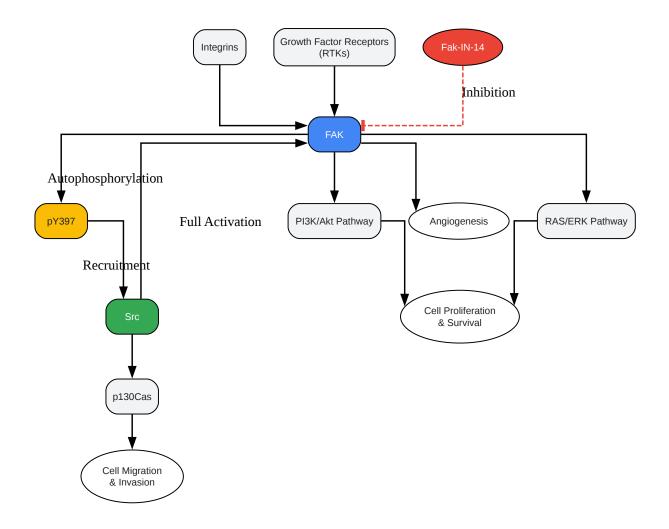
Efficacy Evaluation and Endpoint Analysis

- Tumor Growth Inhibition:
 - Continue to monitor tumor volume and body weight of the mice throughout the study.
 - At the end of the study, euthanize the mice and excise the tumors.
 - Weigh the excised tumors.
 - Calculate the percentage of tumor growth inhibition (TGI) using the formula: [1 (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
- Immunohistochemistry and Western Blotting:
 - Tumor tissues can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of biomarkers such as phosphorylated FAK (p-FAK), Ki-67 (proliferation marker), and CD31 (angiogenesis marker).
 - Alternatively, a portion of the tumor can be snap-frozen for protein extraction and subsequent western blot analysis to determine the levels of total FAK and p-FAK.

Visualizations



FAK Signaling Pathway

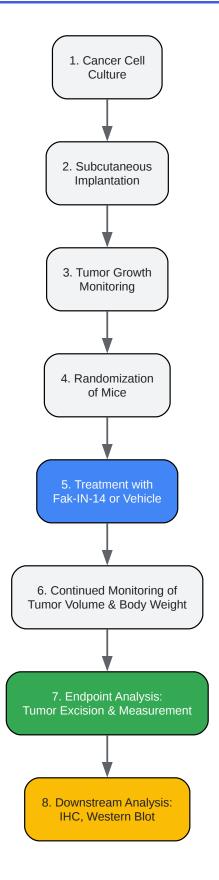


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Caption: FAK signaling pathway and the inhibitory action of Fak-IN-14.

Experimental Workflow for In Vivo Xenograft Study





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Caption: Workflow for a typical in vivo xenograft study using Fak-IN-14.







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